3-(Prop-2-YN-1-YL)heptan-1-OL
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Overview
Description
3-(Prop-2-YN-1-YL)heptan-1-OL is an organic compound characterized by the presence of an alkyne functional group and a hydroxyl group. This compound is part of the family of propargyl alcohols, which are known for their reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-YN-1-YL)heptan-1-OL typically involves the addition of a propargyl group to a heptanol backbone. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further reactions to introduce the heptanol moiety .
Industrial Production Methods: Industrial production of this compound often utilizes the same copper-catalyzed addition method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(Prop-2-YN-1-YL)heptan-1-OL undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products Formed:
Oxidation: Propynal or propargylic acid.
Reduction: Heptan-1-ol derivatives.
Substitution: Various substituted heptan-1-ol compounds.
Scientific Research Applications
3-(Prop-2-YN-1-YL)heptan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential antifungal properties.
Medicine: Investigated for its role in drug development, especially in the synthesis of pharmaceuticals.
Industry: Utilized as a corrosion inhibitor and in the production of polymers
Mechanism of Action
The mechanism of action of 3-(Prop-2-YN-1-YL)heptan-1-OL involves its interaction with various molecular targets. The alkyne group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group also plays a role in hydrogen bonding and solubility, affecting the compound’s bioavailability and reactivity .
Comparison with Similar Compounds
Prop-2-yn-1-ol: A simpler propargyl alcohol with similar reactivity but fewer carbon atoms.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group, making it more hydrophobic and altering its reactivity.
1,1-Dicyclopropyl-prop-2-yn-1-ol: Features cyclopropyl groups, which influence its steric properties and reactivity
Uniqueness: 3-(Prop-2-YN-1-YL)heptan-1-OL is unique due to its longer carbon chain, which affects its physical properties such as boiling point and solubility. This makes it suitable for specific applications where other propargyl alcohols may not be as effective .
Properties
CAS No. |
61753-71-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-prop-2-ynylheptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h2,10-11H,3,5-9H2,1H3 |
InChI Key |
QXLXHFWWVZWGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCO)CC#C |
Origin of Product |
United States |
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